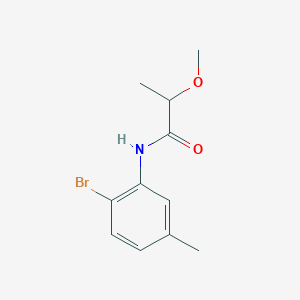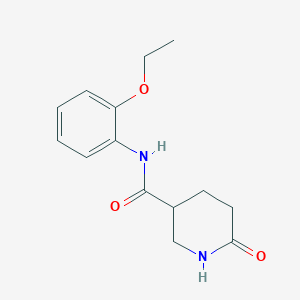![molecular formula C10H17N3O B6642592 N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B6642592.png)
N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as MPEB and is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide acts as a selective agonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of mGluR5 leads to the activation of various intracellular signaling pathways, including the phospholipase C pathway, the mitogen-activated protein kinase pathway, and the cyclic adenosine monophosphate pathway. These signaling pathways are involved in various physiological processes, including synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide has been shown to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation, which is a cellular mechanism that is involved in learning and memory. It has also been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. Additionally, N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide has been shown to have potential neuroprotective effects and to reduce the neuronal damage caused by various insults, including ischemia and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide has several advantages for lab experiments. It is a selective agonist of mGluR5, which allows for the specific activation of this receptor without affecting other receptors. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, it has been shown to have potential off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the use of N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide in scientific research. One potential direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further studies are needed to investigate its potential neuroprotective effects and to elucidate its mechanism of action. Finally, there is potential for the development of new compounds that are based on the structure of N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide and that have improved solubility and selectivity for mGluR5.
Métodos De Síntesis
The synthesis of N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide involves the reaction of 1-methyl-4-pyrazolecarboxylic acid with 1-bromo-2-butanol in the presence of triethylamine. The resulting product is then treated with oxalyl chloride and N,N-dimethylformamide to obtain the final product.
Aplicaciones Científicas De Investigación
N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide has been extensively used in scientific research for its potential applications in various fields. This compound is commonly used as a pharmacological tool to study the role of mGluR5 in various physiological processes. It has been shown to have potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction.
Propiedades
IUPAC Name |
N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-3-4-10(14)11-6-5-9-7-12-13(2)8-9/h7-8H,3-6H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPAATQRFARCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide](/img/structure/B6642509.png)


![N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine](/img/structure/B6642530.png)
![[1-(2-Amino-6-methylpyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B6642545.png)

![N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6642556.png)
![6-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6642557.png)
![4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide](/img/structure/B6642565.png)
![N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine](/img/structure/B6642568.png)
![4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine](/img/structure/B6642579.png)

![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)
![2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide](/img/structure/B6642632.png)